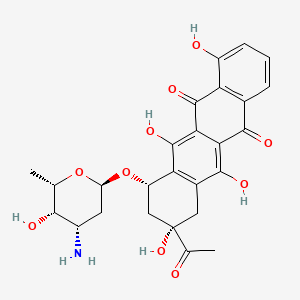
Carubicin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis involves the fermentation of Actinomadura carminata, followed by extraction and purification processes . The compound is then chemically modified to enhance its efficacy and reduce toxicity.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Actinomadura carminata under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . The final product is formulated into a suitable dosage form for clinical use.
Chemical Reactions Analysis
Types of Reactions: Carubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, which contribute to its cytotoxic effects.
Reduction: Reduction reactions can modify the quinone moiety of this compound, affecting its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Reactive oxygen species.
Reduction Products: Modified quinone derivatives.
Substitution Products: Various this compound derivatives with altered pharmacological properties.
Scientific Research Applications
Carubicin has a wide range of scientific research applications, including:
Mechanism of Action
Carubicin exerts its effects by intercalating into DNA and interacting with topoisomerase II. This interaction inhibits DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound also generates reactive oxygen species, which cause further damage to cellular components .
Comparison with Similar Compounds
- Doxorubicin
- Epirubicin
- Idarubicin
- Daunorubicin
Carubicin’s unique chemical structure and mechanism of action make it a valuable compound in cancer research and treatment.
Properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUEWVEMYWFFA-CSKJXFQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52794-97-5 (hydrochloride) | |
| Record name | Carminomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022742 | |
| Record name | Carubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50935-04-1, 39472-31-6 | |
| Record name | Carubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50935-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carminomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carubicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Carminomycin?
A1: Carminomycin exerts its cytotoxic effect primarily through intercalation between DNA base pairs. This disrupts DNA structure and function, interfering with vital cellular processes like DNA replication and transcription. []
Q2: Does Carminomycin interact with other cellular targets besides DNA?
A2: While DNA is the primary target, research suggests that Carminomycin might also interact with other subcellular targets, potentially explaining the differences in its activity compared to similar anthracyclines like Adriamycin. []
Q3: How does Carminomycin induce DNA damage?
A3: Research indicates that Carminomycin can induce single-strand breaks in DNA. This effect is concentration-dependent and influenced by the duration of cell exposure. []
Q4: What is the molecular formula and weight of Carminomycin?
A4: Carminomycin has the molecular formula C26H29NO10 and a molecular weight of 511.5 g/mol.
Q5: What spectroscopic data are available for Carminomycin?
A5: Several studies utilize spectroscopic techniques for Carminomycin characterization. These include:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, ]
- Ultraviolet-Visible (UV-Vis) spectroscopy: Offers insights into the electronic transitions within the molecule, particularly useful for studying chromophores like those found in anthracyclines. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including the arrangement of atoms and stereochemistry. Both 1H NMR and 13C NMR data are valuable for Carminomycin and its derivatives. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and analyze fragmentation patterns, providing further structural confirmation. []
Q6: How do structural modifications of Carminomycin affect its activity?
A6: Numerous studies explore the synthesis and biological evaluation of Carminomycin derivatives. Modifications often target the sugar moiety, the C-14 position of the aglycone, or the amino group at the 3'-position. Some key observations include:
- Sugar modifications: Novel carbohydrate derivatives of 14-Hydroxycarminomycin were synthesized and found to be less toxic than Carminomycin while retaining comparable activity against multidrug-resistant cell lines. []
- N-acyl derivatives: N-acyl derivatives of Carminomycin, such as N-acetylcarminomycin, N,L-alanylcarminomycin, and N-D-phenylalanylcarminomycin, generally exhibited lower toxicity than Carminomycin. []
Q7: Does modifying the sugar moiety of Carminomycin influence its interaction with DNA?
A7: Research suggests that modifications to the sugar moiety can impact DNA binding affinity. For example, methylpiperazinyl imines of Carminomycin and Rubomycin exhibited a 2-3 fold higher binding constant compared to their parent compounds. []
Q8: What is the pharmacokinetic profile of Carminomycin?
A9: Carminomycin exhibits a two-compartment pharmacokinetic model after intravenous administration. It is metabolized primarily to 13-dihydrocarminomycin. [] A unique feature of Carminomycin compared to other anthracyclines is its satisfactory absorption from the gastrointestinal tract, making oral administration a possibility. []
Q9: How does the pharmacokinetic profile of Carminomycin compare to other anthracyclines?
A10: Unlike other anthracyclines like Adriamycin and Rubomycin, Carminomycin demonstrates significant absorption from the gastrointestinal tract, making oral administration feasible. []
Q10: What tumor models have been used to study the antitumor activity of Carminomycin?
A10: Carminomycin has demonstrated activity against various tumor models in vitro and in vivo, including:
- Mouse L1210 leukemia: Carminomycin exhibited potent in vivo activity, proving to be approximately 10- to 20-fold more potent than Adriamycin at maximum effective doses. []
- Novikoff hepatoma ascites cells: In vitro colony survival studies showed Carminomycin to be more potent than Adriamycin and Carminomycin-11-methyl ether. []
- Lymphosarcoma LIO-1: Carminomycin displayed significant antitumor activity. Its 13-cyclohexylidenhydrazone derivative (CCH) showed comparable or even greater efficacy in some cases. [, ]
- Sarcoma 180: Carminomycin showed comparable inhibitory effects to CCH when administered at equivalent doses. [, ]
Q11: What are the main toxicities associated with Carminomycin?
A11: Like other anthracyclines, Carminomycin exhibits toxicity:
- Myelosuppression: Suppression of bone marrow activity, leading to decreased blood cell counts, is a significant dose-limiting toxicity of Carminomycin. []
- Cardiotoxicity: Carminomycin can damage heart muscle cells, though some studies suggest it may be less cardiotoxic than Rubomycin and Adriamycin. []
Q12: Are there differences in toxicity between Carminomycin and its derivatives?
A12: Yes, several studies indicate that certain Carminomycin derivatives exhibit modified toxicity profiles compared to the parent compound:
- N-acyl derivatives: Generally showed lower acute toxicity in mice compared to Carminomycin. []
- 13-cyclohexylidenhydrazone (CCH): Found to be less toxic than Carminomycin in mice, both intravenously and orally. []
- 14-substituted derivatives: Toxicity varied, with some derivatives like 14-chlorcarminomycin showing lower toxicity while others were similar to Carminomycin. []
Q13: Have any drug delivery strategies been explored for Carminomycin?
A14: Yes, research explored conjugating Carminomycin to chitosan. This approach aims to improve its pharmacokinetic profile and potentially enhance its therapeutic index. []
Q14: What analytical methods are used to determine Carminomycin concentrations?
A15: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method used to quantify Carminomycin and its metabolites in biological samples. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


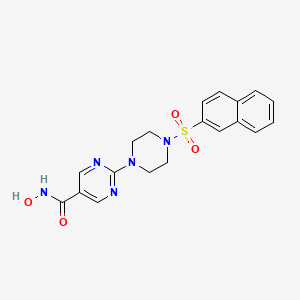
![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)
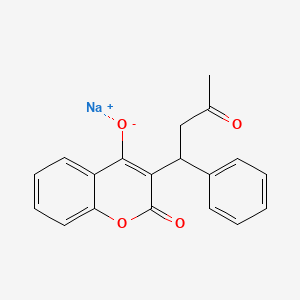
![(16R)-10,25-dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B1684151.png)


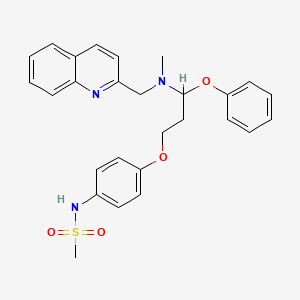
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)

![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)
![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)
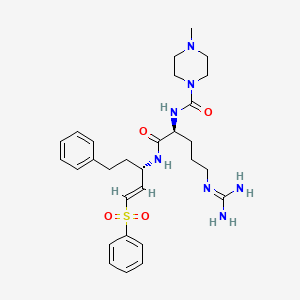
![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)
![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)
